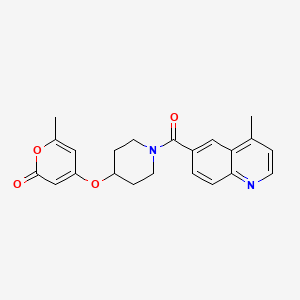
6-methyl-4-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-4-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Synthesis of the piperidine derivative: This step might involve the reaction of piperidine with an appropriate acylating agent to introduce the 4-methylquinoline-6-carbonyl group.
Formation of the pyran ring: The final step could involve the cyclization of the intermediate compound to form the pyran ring, possibly through an intramolecular etherification reaction.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired product formation.
Purification Techniques: Implementation of advanced purification techniques such as chromatography to isolate the final product.
化学反应分析
Types of Reactions
6-methyl-4-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound might be susceptible to oxidation reactions, especially at the methyl groups.
Reduction: Reduction reactions could target the carbonyl group in the quinoline moiety.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogens or other electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials with unique properties.
作用机制
The mechanism of action of 6-methyl-4-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Pathway Modulation: Alteration of biochemical pathways, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which have similar quinoline structures.
Pyran Derivatives: Compounds like coumarin, which feature a pyran ring.
Piperidine Derivatives: Compounds such as piperine, which contain a piperidine ring.
Uniqueness
6-methyl-4-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is unique due to its combination of a quinoline moiety, a piperidine ring, and a pyran ring. This structural complexity might confer unique chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
6-methyl-4-[1-(4-methylquinoline-6-carbonyl)piperidin-4-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-14-5-8-23-20-4-3-16(12-19(14)20)22(26)24-9-6-17(7-10-24)28-18-11-15(2)27-21(25)13-18/h3-5,8,11-13,17H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCNLDPYLQGVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CCC(CC3)OC4=CC(=O)OC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

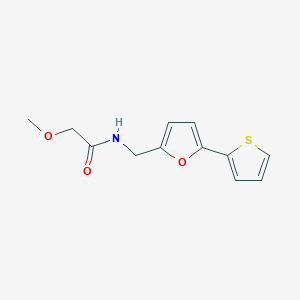
![N-[(4-phenoxyphenyl)sulfonyl]-beta-alanine](/img/structure/B2542242.png)
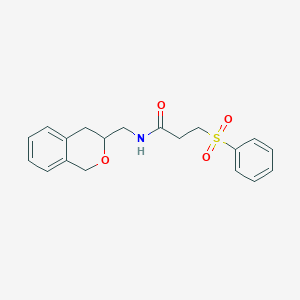
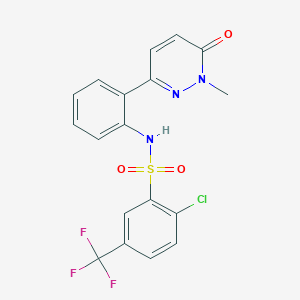
![2,4-DIETHYL 5-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2542246.png)

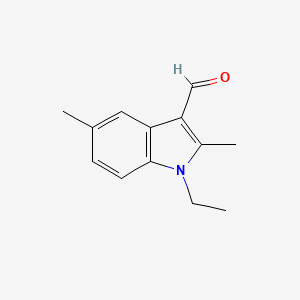
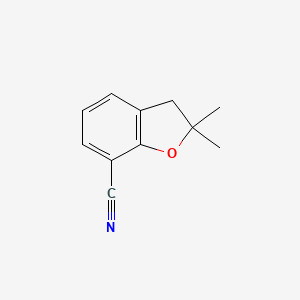
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2542253.png)
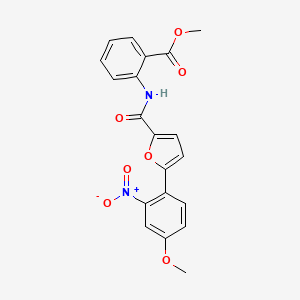
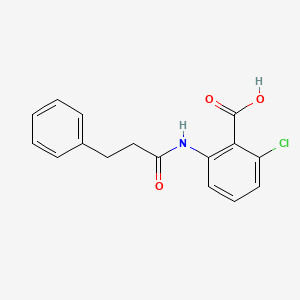
![3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2542257.png)
![(Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2542258.png)
